molecular formula C18H20FNO4 B11673129 Dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11673129
M. Wt: 333.4 g/mol
InChI Key: NOIBYASNTVAZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for their versatile biological activities and ability to modulate ion channel function. Structurally, it features a 4-fluorophenyl substitution at the 4-position of the dihydropyridine ring, a modification often explored to fine-tune the compound's electronic properties, binding affinity, and metabolic stability . While the specific biological profile of this dimethyl ester derivative is an area of active investigation, research on closely related 1,4-DHPs provides strong direction for its potential research applications. Studies indicate that 1,4-DHPs with 6-aryl substitution and small alkyl groups at the 1 and 4 positions can act as novel positive allosteric modulators (enhancers) of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel . In this context, such compounds do not typically activate the channel alone but can significantly increase the maximal ion flux (e.g., calcium uptake) stimulated by agonists like capsaicin . This makes them valuable pharmacological tools for probing TRPV1 receptor function and signaling mechanisms in nociceptive neurons. Furthermore, 4-aryl-1,4-dihydropyridines, in general, are a privileged scaffold in drug discovery, most famously as L-type calcium channel blockers . Beyond cardiovascular research, symmetric 4-aryl-1,4-DHPs have demonstrated promising cytotoxic effects against specific human cancer cell lines in vitro, suggesting their utility as lead compounds in oncology research . Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a probe to study structure-activity relationships (SAR) in these and other biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H20FNO4

Molecular Weight

333.4 g/mol

IUPAC Name

dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20FNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3

InChI Key

NOIBYASNTVAZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Standard Protocol for 1,4-DHP Synthesis

The classical Hantzsch reaction employs ethyl acetoacetate, an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), and ammonium acetate in ethanol under reflux. For the target compound, methyl acetoacetate replaces ethyl acetoacetate to introduce methyl ester groups. A typical procedure involves:

  • Heating equimolar amounts of 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), and ammonium acetate (2 mmol) in ethanol at 80°C for 6–8 hours.

  • Cooling the mixture to precipitate the product.

  • Purification via recrystallization from ethanol or chromatography.

Yield : 70–85% under optimized conditions.

Limitations and Challenges

  • Low Yields in Unoptimized Systems : Early methods suffered from prolonged reaction times (12+ hours) and modest yields (50–60%) due to incomplete cyclization.

  • Solvent Dependency : Ethanol, while effective, necessitates energy-intensive reflux and generates waste.

Catalytic Methods for Enhanced Efficiency

Heterogeneous Catalysis with [TBA]₂[W₆O₁₉]

A breakthrough in 1,4-DHP synthesis involves the tungsten-based catalyst [TBA]₂[W₆O₁₉], which facilitates solvent-free reactions.

Procedure :

  • Mix 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), ammonium acetate (2 mmol), and [TBA]₂[W₆O₁₉] (0.04 g).

  • Heat at 80°C for 15–25 minutes.

  • Isolate the product by adding hot ethanol, filtering the catalyst, and recrystallizing.

Optimization Data :

Catalyst Loading (g)Temperature (°C)Time (min)Yield (%)
0.02803078
0.04802092
0.06802091

This method achieves 92% yield in 20 minutes, with the catalyst recyclable for five cycles without loss of activity.

Triton-X-100 Mediated Synthesis

Triton-X-100, a nonionic surfactant, enables aqueous-phase synthesis under visible light irradiation.

Procedure :

  • Combine 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), and ammonium acetate (2 mmol) in water containing Triton-X-100 (10 mol%).

  • Irradiate with a 150W tungsten lamp (λ > 300 nm) at 25°C for 2 hours.

  • Filter and wash the product with water.

Key Advantages :

  • Eco-Friendly : Eliminates organic solvents.

  • High Yield : Near-quantitative yields (98%) due to micellar catalysis.

Advanced Multicomponent Reaction (MCR) Protocols

Four-Component Reaction with Ammonia

A four-component variant introduces ammonia as the nitrogen source, enabling one-pot synthesis.

Procedure :

  • React 4-fluorobenzaldehyde (1 mmol), methyl acetoacetate (2 mmol), ammonia (1.5 mmol), and methyl propiolate (1 mmol) in ethanol at 60°C for 4 hours.

  • Concentrate under reduced pressure and purify by column chromatography.

Yield : 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

  • Mix reactants in a microwave vial.

  • Irradiate at 100°C for 10 minutes.

  • Cool and isolate the product.

Yield : 88% with 99% purity by HPLC.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 300 MHz) : δ 1.22 (t, 6H, CH₃), 2.32 (s, 6H, CH₃), 3.74 (s, 3H, OCH₃), 4.99 (s, 1H, NH), 5.72 (s, 1H, H-4), 7.09–7.29 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃, 75 MHz) : δ 14.23 (CH₃), 39.66 (C-2,6), 104.21 (C-3,5), 127.98 (C-4), 143.79 (C-Ar), 167.62 (C=O).

  • FT-IR (KBr) : 3345 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the 1,4-DHP ring and the equatorial orientation of the 4-fluorophenyl group.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYield (%)Eco-Friendliness
Classical HantzschEthanol, reflux8h70–85Moderate
[TBA]₂[W₆O₁₉] CatalystSolvent-free, 80°C20min92High
Triton-X-100Water, visible light2h98Very High
MicrowaveEthanol, 100°C10min88Moderate

The Triton-X-100 method stands out for its combination of high yield and sustainability, while microwave synthesis offers rapid processing .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural uniqueness lies in its 1,2,6-trimethyl and 4-(4-fluorophenyl) substituents. Key comparisons with similar 1,4-DHPs include:

Compound Name Substituents (Positions) Ester Groups Key Properties/Activities References
Target Compound 1,2,6-trimethyl, 4-(4-fluorophenyl) Dimethyl Unreported bioactivity; fluorine-enhanced crystallinity inferred -
Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP (1a) 2,6-dimethyl, 4-(4-fluorophenyl) Diethyl Fluorine stabilizes crystal packing via C–H···F interactions
Diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-DHP 2,6-diphenyl, 4-(chloro-fluorophenyl) Diethyl Potent antifungal activity (MIC: 2–4 µg/mL)
YC-93 (Vasodilator) 3-nitrophenyl, mixed esters Mixed methyl/ethyl 100–300× more potent than papaverine; cerebral/coronary selectivity
Dimethyl 4-(4-fluorophenyl)-2,6-diisopropyl-1,4-DHP 2,6-diisopropyl, 4-(4-fluorophenyl) Dimethyl Structural analog with bulkier alkyl groups; no reported bioactivity

Key Observations :

  • Fluorine’s Role: The 4-fluorophenyl group enhances crystal lattice stability via weak interactions (e.g., C–H···F) compared to non-fluorinated analogs like 4-methylphenyl derivatives .
  • Methyl vs. Ethyl Esters: Diethyl esters (e.g., 1a ) generally exhibit lower oxidation potentials than dimethyl esters due to increased electron-donating effects, impacting metabolic stability .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent (4-Position)Conformational FeatureBiological Activity (IC₅₀)Reference
4-FluorophenylPlanar ring, C-F dipole12 nM (Calcium antagonism)
3-NitrophenylSteric hindrance at meta45 nM
4-MethoxyphenylIncreased torsional strain210 nM

How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridines?

Advanced Research Question
Contradictions arise from differences in:

  • Experimental design : Standardize assays (e.g., patch-clamp vs. radioligand binding for calcium channel activity) .
  • Crystallographic vs. solution-state conformations : X-ray structures may show planar rings, while NMR reveals dynamic puckering in solution .
  • Meta-analysis : Cross-reference pharmacological data with substituent electronic profiles (Hammett constants) and logP values .

What strategies mitigate racemization during asymmetric synthesis of chiral dihydropyridine derivatives?

Advanced Research Question
For enantioselective synthesis:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry at the 1,4-dihydropyridine ring .
  • Dynamic kinetic resolution : Employ Pd catalysts to equilibrate enantiomers during Hantzsch reactions .
  • Circular Dichroism (CD) : Monitor racemization in real-time during crystallization .

How does the fluorophenyl group influence solid-state packing and solubility?

Advanced Research Question

  • Crystal engineering : Fluorine’s van der Waals radius promotes tight packing, reducing solubility. Co-crystallization with succinic acid improves dissolution .
  • Hirshfeld surface analysis : Quantifies F···H and C···F interactions dominating crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.